Ethylaluminum dichloride
Overview
Description
Ethylaluminum dichloride is an organoaluminum compound with the chemical formula C₂H₅AlCl₂. It is a colorless to pale yellow liquid that is highly reactive and sensitive to air and moisture. This compound is widely used in organic synthesis and industrial applications due to its strong Lewis acid properties and its ability to act as a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Ethylaluminum dichloride is a strong Lewis acid and a proton scavenger . It primarily targets unsaturated organic compounds, such as isobutylene , and α,β-unsaturated esters .
Mode of Action
This compound interacts with its targets by facilitating various chemical reactions. For instance, it catalyzes the polymerization of isobutylene and facilitates the Diels-Alder reaction of α,β-unsaturated esters . It also promotes the Pinacol reduction rearrangements and the Schmidt rearrangement of diketoazides in the synthesis of indolizidines and pyrroloazepinediones .
Biochemical Pathways
It is known to play a crucial role in various chemical reactions, including polymerization, diels-alder reactions, pinacol reduction rearrangements, and schmidt rearrangements . These reactions are fundamental to many biochemical processes, suggesting that this compound could influence a wide range of pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it facilitates. For instance, in the polymerization of isobutylene, it helps form long-chain polymers . In the Diels-Alder reaction, it aids in the formation of cyclic compounds . These reactions can have various effects at the molecular and cellular level, depending on the context.
Biochemical Analysis
Biochemical Properties
Ethylaluminum dichloride plays a significant role in biochemical reactions due to its strong Lewis acid nature. It interacts with various enzymes, proteins, and other biomolecules by accepting electron pairs from these entities. This interaction can lead to the activation or inhibition of certain biochemical pathways. For instance, this compound can catalyze the polymerization of isobutylene and facilitate Diels-Alder reactions of α,β-unsaturated esters . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong reactivity can lead to the modification of cellular components, potentially causing changes in cell behavior and function. For example, this compound can induce cyclization reactions in chiral gamma, delta-unsaturated ketones, affecting cellular metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, accepting electron pairs from nucleophilic sites on enzymes and other proteins. This can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to crystallize below 30°C, and its stability can be affected by temperature and environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as a catalyst in biochemical reactions without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including severe skin burns and eye damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical reactions. It can affect metabolic flux and metabolite levels by catalyzing specific reactions in the metabolic network. For example, this compound can catalyze the polymerization of isobutylene, influencing the overall metabolic pathway of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The compound’s strong reactivity and Lewis acid properties play a crucial role in its transport and distribution within biological systems .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components and targeting signals. The compound may be directed to specific compartments or organelles through post-translational modifications or binding interactions. This localization can affect the compound’s activity and function within the cell, influencing various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylaluminum dichloride can be synthesized through several methods. One common method involves the reaction of aluminum chloride with triethylaluminum. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the compound from reacting with moisture in the air. The reaction conditions include a temperature range of 125-150°C and a reaction time of 1-2 hours .
Industrial Production Methods: In industrial settings, this compound is produced by combining ethyl chloride with aluminum powder in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting this compound is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Ethylaluminum dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or both chlorine atoms.
Addition Reactions: It can add to unsaturated compounds, such as alkenes and alkynes.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, and amines are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out under an inert atmosphere to prevent the compound from reacting with moisture in the air.
Major Products Formed:
Hydrolysis: Reaction with water produces ethane and aluminum hydroxide.
Alcoholysis: Reaction with alcohols produces ethylaluminum alkoxides.
Scientific Research Applications
Ethylaluminum dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the polymerization of olefins and the synthesis of synthetic rubbers.
Industry: It is used in the production of high-performance materials, such as polymers and resins.
Comparison with Similar Compounds
Diethylaluminum chloride (C₄H₁₀AlCl): Similar in structure but has two ethyl groups instead of one.
Ethylaluminum sesquichloride (C₄H₁₀Al₂Cl₃): Contains a different ratio of aluminum to chlorine.
Triethylaluminum (C₆H₁₅Al): Contains three ethyl groups and no chlorine atoms.
Uniqueness: Ethylaluminum dichloride is unique due to its specific reactivity and catalytic properties. Its ability to act as a strong Lewis acid and its reactivity with a wide range of nucleophiles make it a versatile reagent in organic synthesis. Additionally, its use in polymerization and other industrial processes highlights its importance in various applications .
Properties
IUPAC Name |
dichloro(ethyl)alumane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIZDWNSWGTKFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5AlCl2 | |
Record name | ETHYL ALUMINUM DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3373 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027212 | |
Record name | Aluminum, dichloroethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl aluminum dichloride appears as a colorless to light-yellow heated liquid. Freezing point 90 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid; [Sullivan, p. 979] Clear yellow liquid; mp = 31 deg C; [HDSB] Clear deep yellow liquid; mp = 32 deg C; [MSDSonline] | |
Record name | ETHYL ALUMINUM DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3373 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Aluminum, dichloroethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloroethylaluminum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4781 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
381 °F at 760 mmHg (USCG, 1999), 194 °C (Extrapolated) | |
Record name | ETHYL ALUMINUM DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3373 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DICHLOROETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.227 at 95 °F (USCG, 1999) - Denser than water; will sink, 1.222 | |
Record name | ETHYL ALUMINUM DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3373 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DICHLOROETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, yellow liquid | |
CAS No. |
563-43-9 | |
Record name | ETHYL ALUMINUM DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3373 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylaluminum dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloroethylaluminum | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum, dichloroethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum, dichloroethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylaluminium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90 °F (USCG, 1999), 31 °C | |
Record name | ETHYL ALUMINUM DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3373 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DICHLOROETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.